7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H30N2O7 and its molecular weight is 494.544. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Organic Synthesis
Cyclocondensation Reactions
Research by Šafár̆ et al. (2000) on similar structures explores the dichotomy in the ring-opening reactions of dioxane derivatives with cyclic secondary amines, leading to various cyclization products. This study showcases the compound's potential application in synthesizing new cyclic structures, offering pathways to novel heterocyclic compounds with potential pharmaceutical relevance (Šafár̆ et al., 2000).
Sulfur-Transfer Agents
The preparation of sulfur-transfer agents as shown by Klose et al. (1997) involves the use of morpholine derivatives. These agents are crucial in thiolation reactions, a process potentially relevant to modifying the structure of the compound for research into new drugs or materials (Klose et al., 1997).
Antitumor Activity
- Benzopyranylamine Compounds: A study by Jurd (1996) demonstrates the antitumor activity of benzopyranylamine compounds containing morpholine and piperidine, suggesting that derivatives of the compound could be explored for anticancer properties, especially against breast, CNS, and colon cancer cell lines (Jurd, 1996).
Advanced Material Synthesis
- Photoluminescent Conjugated Polymers: The synthesis of photoluminescent conjugated polymers incorporating pyrrolopyrrole and phenylene units, as detailed by Beyerlein and Tieke (2000), points to the compound's potential utility in creating new materials with specific optical properties for use in electronic devices or sensors (Beyerlein & Tieke, 2000).
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7/c1-16-5-6-19-18(13-16)24(30)22-23(17-14-20(32-2)25(34-4)21(15-17)33-3)29(27(31)26(22)36-19)8-7-28-9-11-35-12-10-28/h5-6,13-15,23H,7-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZAECYUDFUEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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